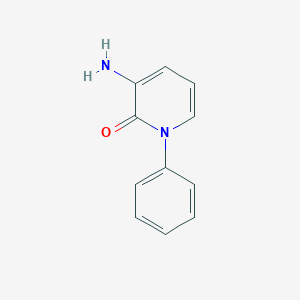
1-(4-Methyl-2-thienyl)cyclopropanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 4-methylthiophen-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methanamine group. One common method involves the reaction of 4-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl-substituted thiophene. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the desired compound.
Industrial Production Methods: Industrial production of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl ring or the thiophene ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and cyclopropyl ring-opened products.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine could be explored for its pharmacological properties. Its potential to modulate biological pathways may lead to the development of new therapeutic agents for treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The thiophene ring and cyclopropyl group contribute to its binding affinity and specificity, while the methanamine moiety may facilitate interactions with amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share the thiophene ring but differ in the position and type of substituents.
Cyclopropylamines: Compounds such as cyclopropylamine and N-cyclopropylmethylamine have similar cyclopropyl and amine functionalities but lack the thiophene ring.
Uniqueness: The uniqueness of [1-(4-methylthiophen-2-yl)cyclopropyl]methanamine lies in its combination of a cyclopropyl group, a methanamine moiety, and a substituted thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H13NS |
|---|---|
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
[1-(4-methylthiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c1-7-4-8(11-5-7)9(6-10)2-3-9/h4-5H,2-3,6,10H2,1H3 |
InChI-Schlüssel |
DSJDYDDGFBHVRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1)C2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)

![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)
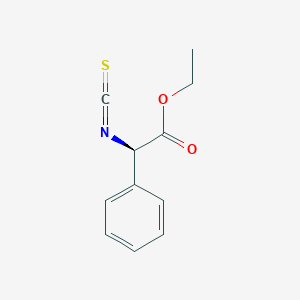
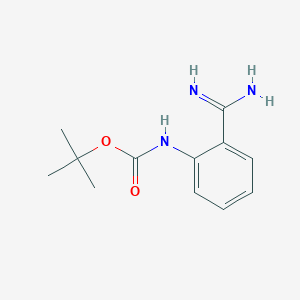
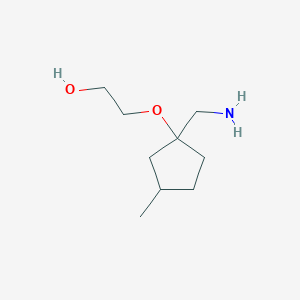

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)
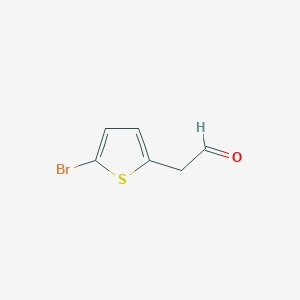

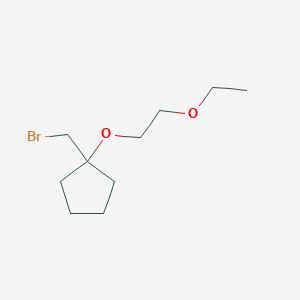
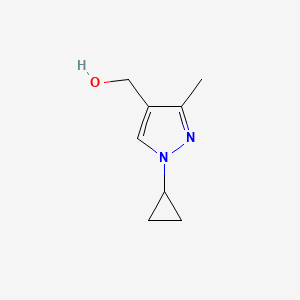
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
